![molecular formula C18H20N2O4S B609162 2-[(环丙基磺酰基)氨基]-N-(2-乙氧基苯基)苯甲酰胺 CAS No. 1646499-97-9](/img/structure/B609162.png)

2-[(环丙基磺酰基)氨基]-N-(2-乙氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

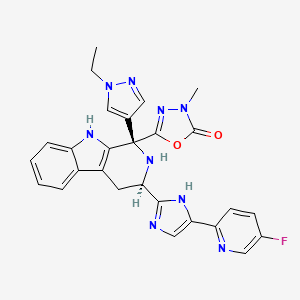

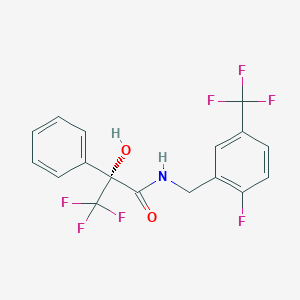

“2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide”, also known as ML 382, is a potent and selective positive allosteric modulator of MrgX1 . It has a molecular formula of C18H20N2O4S and a molecular weight of 360.42 .

Molecular Structure Analysis

The molecular structure of ML 382 is represented by the formula C18H20N2O4S . Unfortunately, the search results do not provide a detailed molecular structure analysis.科学研究应用

Modulation of G-Protein-Coupled Receptors

ML382 is a positive allosteric modulator of Mas-related G-protein-coupled receptor X1 (MrgprX1, MrgX1, SNSR4), a G-protein coupled receptor selectively expressed in dorsal root ganglion (DRG) neurons . This modulation can have significant implications in various biological processes controlled by these receptors.

Pain Management

ML382 has been shown to be involved in the management of pain. It enhances the ability of BAM8-22 to inhibit high-voltage-activated Ca2+ channels and attenuate spinal nociceptive transmission . Both BAM8-22 and ML382 effectively attenuated evoked, persistent, and spontaneous pain without causing obvious side effects .

Itch Management

MrgX1, the receptor that ML382 modulates, is believed to be a functional ortholog of mouse MrgC11, which has been shown to be involved in itch . Therefore, ML382 could potentially be used in the management of itch.

Antimicrobial Activity

2-Aminobenzamide derivatives, a class of compounds to which ML382 belongs, have been synthesized and tested against various bacterial and fungal strains . These compounds have shown potential as antimicrobial agents.

Enantioseparation Studies

The cyclopropyl-containing sulfonyl amino acid structure of ML382 has been used in studies focusing on the development of a chromatographic enantioselective method suitable for distinguishing and quantifying resulting isomers .

Neurological Research

Given its role in modulating G-protein-coupled receptors in DRG neurons, ML382 could potentially be used in neurological research, particularly in studies focusing on the role of these receptors in various neurological conditions .

作用机制

Target of Action

The primary target of ML382 is the Mas-related G protein-coupled receptor X1 (MRGPRX1) . This receptor is a promising target for pain inhibition, mainly because of its restricted expression in nociceptors within the peripheral nervous system .

Mode of Action

ML382 is a potent and selective positive allosteric modulator of MRGPRX1 . It enhances the ability of the peptide ligand BAM8-22 to inhibit high-voltage-activated calcium channels and attenuate spinal nociceptive transmission . This means that ML382 increases the potency of BAM8-22, demonstrating that ML382 is a positive allosteric modulator of MRGPRX1 .

Biochemical Pathways

The activation of MRGPRX1 by ML382 leads to the inhibition of high-voltage-activated calcium channels . This results in the attenuation of spinal nociceptive transmission, which is a key pathway in the perception of pain . The exact downstream effects of this pathway modulation by ML382 are still under investigation.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

The molecular and cellular effects of ML382’s action primarily involve the modulation of MRGPRX1 and the subsequent inhibition of high-voltage-activated calcium channels . This leads to the attenuation of spinal nociceptive transmission, effectively reducing the perception of pain . Both ML382 and BAM8-22 effectively attenuated evoked, persistent, and spontaneous pain without causing obvious side effects .

属性

IUPAC Name |

2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSLEKLNDJJJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)